molecular formula C12H6BrF11O B12082592 Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- CAS No. 1980062-65-4

Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-

Katalognummer: B12082592
CAS-Nummer: 1980062-65-4
Molekulargewicht: 455.06 g/mol
InChI-Schlüssel: ABFXUPJUKYQFQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-: is a complex organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a long perfluorinated alkyl chain. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved through an electrophilic aromatic substitution reaction using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).

    Formation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain can be synthesized through various methods, including telomerization or oligomerization of tetrafluoroethylene.

    Coupling Reaction: The final step involves the coupling of bromobenzene with the perfluorinated alkyl chain. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the perfluorinated alkyl chain in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products

    Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism of action of Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- involves its interaction with various molecular targets. The presence of the bromine atom allows for electrophilic interactions, while the perfluorinated alkyl chain can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-bromo-2,3,4,5-tetrafluoro-: Similar in structure but with fewer fluorine atoms.

    Benzene, 1-bromo-3-chloro-: Contains a chlorine atom instead of the perfluorinated alkyl chain.

    3-Bromoiodobenzene: Contains both bromine and iodine atoms.

Uniqueness

Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]- is unique due to the presence of a long perfluorinated alkyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and resistance to degradation.

Eigenschaften

CAS-Nummer

1980062-65-4

Molekularformel

C12H6BrF11O

Molekulargewicht

455.06 g/mol

IUPAC-Name

1-bromo-3-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)benzene

InChI

InChI=1S/C12H6BrF11O/c13-6-2-1-3-7(4-6)25-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H,5H2

InChI-Schlüssel

ABFXUPJUKYQFQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.